![molecular formula C10H9NO B2816273 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile CAS No. 19362-96-0](/img/structure/B2816273.png)

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

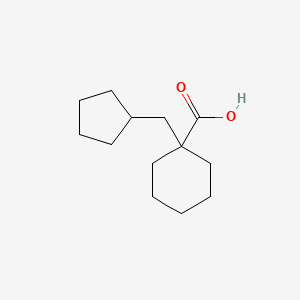

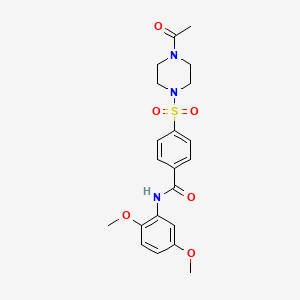

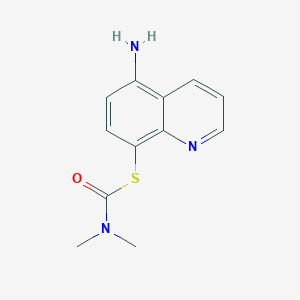

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a chemical compound with the CAS Number: 19362-96-0 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 2-[hydroxy(phenyl)methyl]acrylonitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The Inchi Code for 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 . This code provides a specific standard to describe the compound’s molecular structure. Physical And Chemical Properties Analysis

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Reaction Mechanism Studies

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is a compound that has been studied in the context of various chemical reactions, showcasing its versatility in synthesis and reaction mechanism studies.

Baylis-Hillman Reaction Studies :

- In a study by Rozendaal, Voss, and Scheeren (1993), the Baylis-Hillman reaction between crotononitrile and benzaldehyde was investigated, yielding 2-(hydroxy-phenyl-methyl)-but-2-enenitrile as a mixture of E- and Z-isomers. The study provided insights into the effects of solvent, pressure, and catalyst on the E/Z selectivity of the reaction, contributing to a deeper understanding of the Baylis-Hillman reaction mechanism (Rozendaal, Voss, & Scheeren, 1993).

Photoisomerization Studies :

- Chiacchio, Musumarra, and Purrello (1988) explored the E/Z photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, providing valuable data on the mechanism of the reaction through UV and 13C NMR spectroscopy. The research offered critical insights into the photoisomerization process, significantly contributing to the field of photochemistry (Chiacchio, Musumarra, & Purrello, 1988).

Kinetic and Cyclization Studies :

- Platonova et al. (2013) researched the cyclization of 3-(Dialkylaminophenyl)-2-(phenylcarbonyl)-prop-2-enenitriles, leading to the formation of fused 1,2,3,4-tetra-hydroquinolino-5-carbonitriles. The study involved kinetic examinations and offered valuable insights into the tert-amino effect mechanism involved in the cyclization process (Platonova et al., 2013).

Vibrational Spectral and Surface Enhanced Raman Spectra Studies

The compound and its derivatives have also been the subject of vibrational spectral and surface enhanced Raman spectra studies, highlighting its importance in the field of spectroscopy.

- Surface Enhanced Raman Spectra and Vibrational Spectral Analysis :

- Sajan et al. (2005, 2008) conducted vibrational spectral studies on derivatives of 2-[hydroxy(phenyl)methyl]prop-2-enenitrile, revealing critical insights into their structural and molecular properties. These studies provided a profound understanding of the molecular vibrations and interactions, contributing significantly to the field of vibrational spectroscopy (Sajan et al., 2005); (Sajan et al., 2008).

Safety and Hazards

The safety information for 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Mechanism of Action

Target of Action

The primary target of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is the fungus Botrytis cinerea . This compound has been shown to inhibit the growth of this fungus .

Mode of Action

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile interacts with its target by binding in an antibonding fashion to the hydrogen atoms on the phenyl ring . This interaction inhibits the growth of Botrytis cinerea .

Result of Action

The primary result of the action of 2-[Hydroxy(phenyl)methyl]prop-2-enenitrile is the inhibition of the growth of Botrytis cinerea . This suggests that the compound could potentially be used as a fungicide.

properties

IUPAC Name |

2-[hydroxy(phenyl)methyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,10,12H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDMZDGNPLMNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Hydroxy(phenyl)methyl]prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

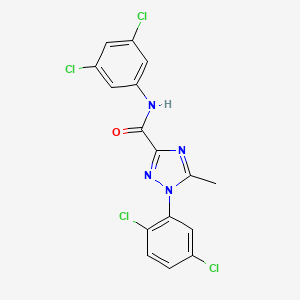

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)

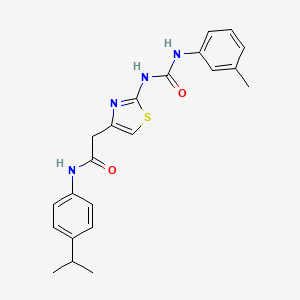

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816196.png)

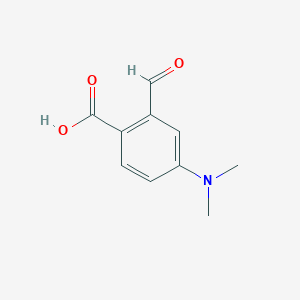

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)